![molecular formula C12H22N6O2 B13194842 tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13194842.png)
tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate: is a synthetic organic compound that features a piperazine ring substituted with a triazole moiety and an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate typically involves multiple steps starting from commercially available materials. The key steps include:
Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes.
Introduction of the triazole moiety: This is often done via a cyclization reaction involving hydrazine derivatives and nitriles.
Protection of functional groups: tert-Butyl groups are introduced to protect the carboxylate functionality during the synthesis.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the triazole ring or the piperazine ring, leading to various reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where halides or other leaving groups can be replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic or neutral conditions.
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of reduced derivatives of the triazole or piperazine rings.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology : It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Medicine : The compound is explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases. Industry : It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole moiety can form coordination complexes with metal ions, influencing enzymatic activity. The aminomethyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate: Similar structure but with a phenyl group instead of a triazole moiety.
tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate: Contains an indole ring instead of a piperazine ring.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Similar structure but with a bromophenyl group.
Uniqueness: The presence of the triazole moiety in tert-Butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate imparts unique chemical and biological properties, such as enhanced coordination ability with metal ions and potential for diverse biological activities.
Properties
Molecular Formula |
C12H22N6O2 |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl 4-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H22N6O2/c1-12(2,3)20-11(19)18-6-4-17(5-7-18)10-14-9(8-13)15-16-10/h4-8,13H2,1-3H3,(H,14,15,16) |
InChI Key |
JBWXGOOFXROVNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


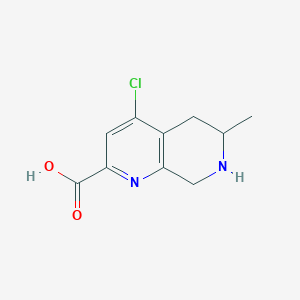
![3-([1-(Chloromethyl)cyclopropyl]methyl)furan](/img/structure/B13194786.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2,2-dimethylpropan-1-one](/img/structure/B13194793.png)


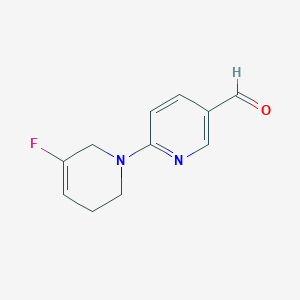
![N-[(3-Formylphenyl)methyl]-2-methylpropanamide](/img/structure/B13194810.png)

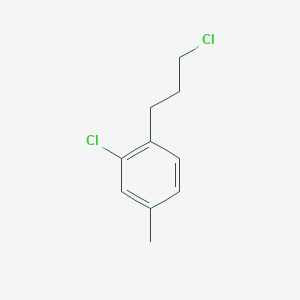
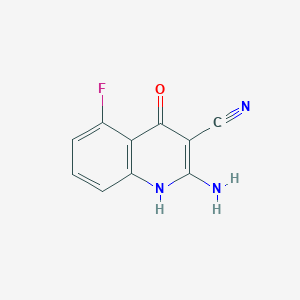
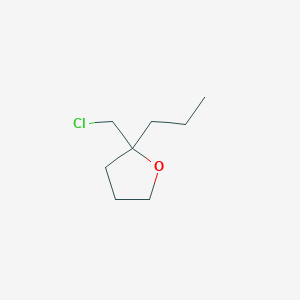

![2-{1-[(Tert-butyldimethylsilyl)oxy]-3,3-dimethylcyclobutyl}acetaldehyde](/img/structure/B13194835.png)
![tert-Butyl N-[5-(4-nitrophenyl)-5-oxopentyl]carbamate](/img/structure/B13194837.png)
